molecular formula C6H8N4S B3262892 4-(2-Pyridyl)thiosemicarbazide CAS No. 36273-89-9

4-(2-Pyridyl)thiosemicarbazide

Cat. No. B3262892
CAS RN: 36273-89-9
M. Wt: 168.22 g/mol
InChI Key: WRKRKAUFAZVXON-UHFFFAOYSA-N
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Description

4-(2-Pyridyl)thiosemicarbazide is a chemical compound with the molecular formula C6H8N4S . It has an average mass of 168.219 Da and a monoisotopic mass of 168.046967 Da .


Synthesis Analysis

The synthesis of this compound has been reported in several studies . It has been synthesized and characterized by single-crystal X-ray and spectroscopic techniques . Its geometry optimization, calculated vibrational frequencies, non-linear optical properties, electrostatic potential, and average local ionization energy properties of the molecular surface were evaluated .


Molecular Structure Analysis

The molecular structure of this compound has been analyzed using single-crystal X-ray and spectroscopic techniques . The geometry optimization, calculated vibrational frequencies, non-linear optical properties, electrostatic potential, and average local ionization energy properties of the molecular surface were evaluated .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the search results, thiosemicarbazides are known to be a source in heterocyclic synthesis . They exist in tautomeric C=S (thione) and (C–S) thiol forms .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular formula C6H8N4S, average mass of 168.219 Da, and monoisotopic mass of 168.046967 Da .

Scientific Research Applications

Supramolecular Chemistry and Crystal Engineering

  • Application : 4-(2-Pyridyl)thiosemicarbazide derivatives have been used to create supramolecular hydrogen bonding arrays and metal-supramolecular structures. These are excellent candidates for use in supramolecular chemistry and crystal engineering due to their elegant assemblies and solvent-accessible channels (Pandurangan et al., 2013).

Antimicrobial Agents

  • Application : Derivatives of this compound, such as 2,5-disubstituted 1,3,4-thiadiazoles containing isomeric pyridyl, have been synthesized and characterized for their potential as antimicrobial agents. These compounds have shown activity against both Gram-positive and Gram-negative bacteria (Zamani et al., 2003).

Spectroscopy and Thermal Behavior Studies

  • Application : this compound derivatives have been used in the synthesis and spectrochemical characterization of cobalt (II) complexes. These studies include pH-metric and thermal behavior analysis, contributing to the understanding of the geometric and kinetic properties of these compounds (Yousef et al., 2011).

Synthesis of Novel Heterocyclic Derivatives

  • Application : A range of novel heterocyclic derivatives of ethyl 2-(2-pyridylacetate) have been synthesized using this compound, exploring its potential in creating diverse bioactive compounds. These compounds have been tested for their antimicrobial and antiviral properties, including against HIV-1 (Szulczyk et al., 2017).

Antimalarial and Antileukemic Agents

  • Application : Complexes formed from this compound derivatives with various metals have been studied for their potential as antimalarial and antileukemic agents. These studies provide insights into the medicinal chemistry applications of these compounds (Scovill et al., 1982).

Synthesis and Characterization of Novel Compounds

  • Application : this compound has been utilized in synthesizing and characterizing various novel compounds with potential bioactive properties. These include derivatives with applications in antimicrobial activities and enzyme inhibition profiles (Bulut et al., 2018).

Structural and Spectral Studies

  • Application : The compound has been used in structural and spectral studies, aiding in the understanding of molecular and crystal structures. This contributes to the field of spectrochemistry and crystallography (Suni et al., 2006).

Synthesis of Pyridine and Naphthyl Substituted Compounds

  • Application : this compound has been involved in synthesizing pyridine and naphthyl substituted compounds with potential antimicrobial activities, expanding its application in pharmaceutical research (Zamani et al., 2004).

Medicinal Chemistry

  • Application : Thiosemicarbazide derivatives, including those derived from this compound, have shown high activity against Mycobacterium bovis, demonstrating their potential in medicinal chemistry for treating bacterial infections (Sardari et al., 2017).

Safety and Hazards

While specific safety and hazard data for 4-(2-Pyridyl)thiosemicarbazide is not available, thiosemicarbazide, a related compound, is known to be harmful in contact with skin and fatal if swallowed . It is advised to wear personal protective equipment, ensure adequate ventilation, avoid ingestion and inhalation, and avoid dust formation .

Future Directions

Future research directions could involve the exploration of the biological applications of 4-(2-Pyridyl)thiosemicarbazide, given the known biological activities of thiosemicarbazides . Additionally, the use of thiosemicarbazide functionalized carbon quantum dots as a fluorescent probe for the determination of some oxicams has been suggested .

properties

IUPAC Name

1-amino-3-pyridin-2-ylthiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N4S/c7-10-6(11)9-5-3-1-2-4-8-5/h1-4H,7H2,(H2,8,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRKRKAUFAZVXON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)NC(=S)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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